Benzoic acid, 3-[(2,4-dinitrophenyl)amino]-
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Overview
Description
Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- is an organic compound with the molecular formula C13H9N3O6. It is a derivative of benzoic acid where the amino group is substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(2,4-dinitrophenyl)amino]- typically involves the reaction of 3-aminobenzoic acid with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution Reagents: Various nucleophiles like amines or thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.
Major Products
Reduction: 3-[(2,4-diaminophenyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzoic acid and 2,4-dinitroaniline.
Scientific Research Applications
Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(2,4-dinitrophenyl)amino]- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
3,5-Dinitrobenzoic acid: Known for its use in the synthesis of various organic compounds.
2,4-Dinitroaniline: Employed as an intermediate in the production of dyes and pigments.
Uniqueness
Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
7221-25-2 |
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Molecular Formula |
C13H9N3O6 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)benzoic acid |
InChI |
InChI=1S/C13H9N3O6/c17-13(18)8-2-1-3-9(6-8)14-11-5-4-10(15(19)20)7-12(11)16(21)22/h1-7,14H,(H,17,18) |
InChI Key |
IXLRLXCTHVMJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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